2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol
Overview
Description
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol is a compound of interest due to its trifluoromethyl groups, which are often found in biologically active molecules and materials with unique properties. The presence of these groups can significantly influence the physical and chemical behavior of a compound, making it a valuable target for synthesis and application in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been demonstrated in several studies. For instance, the preparation of 2,2-Bis(trifluoromethyl)-1,3-heterocycles was achieved by reacting 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with bifunctional compounds such as amino alcohols . Additionally, an efficient enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, which shares a similar structural motif with the compound of interest, was developed using Leifsonia xyli CCTCC M 2010241 cells and isopropanol as a co-substrate10.
Molecular Structure Analysis
The molecular structure of compounds containing the bis(trifluoromethyl)phenyl group has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was determined, revealing strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers . This suggests that similar hydrogen bonding patterns might be expected in the structure of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol.
Chemical Reactions Analysis
The bis(trifluoromethyl)phenyl group has been shown to participate in various chemical reactions. The Julia-Kocienski olefination, for example, employed 3,5-Bis(trifluoromethyl)phenyl sulfones to synthesize tri- and tetrasubstituted olefins . These reactions demonstrate the reactivity of the trifluoromethylated phenyl group in forming carbon-carbon double bonds, which could be relevant for further functionalization of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol.
Physical and Chemical Properties Analysis
The introduction of trifluoromethyl groups to a phenyl ring significantly alters the compound's physical and chemical properties. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid was found to play a crucial role in catalyzing dehydrative condensation reactions . The electron-withdrawing nature of the trifluoromethyl groups can affect the acidity of adjacent hydroxyl groups and the overall stability of the molecule. Furthermore, the presence of these groups can enhance the lipophilicity and metabolic stability of the compound, making it more suitable for potential pharmaceutical applications.
Scientific Research Applications
Microwave-Assisted Synthesis and Bio-Evaluation
A study by Jha and Ramarao (2017) illustrates the use of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol in the microwave-assisted synthesis of triazole-pyridine hybrid analogues. These compounds exhibited significant antibacterial and antifungal activities, with some being comparable to standard drugs like Ciprofloxacin and Griseofulvin (Jha & Ramarao, 2017).
Catalytic Activities of Dicopper(II) Complexes
Zhang et al. (2007) reported on the synthesis of dicopper(II) complexes using 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol and its derivatives. These complexes were analyzed for their potential in catalyzing oxidation reactions, which is significant for understanding the functional properties of catechol oxidase (Zhang et al., 2007).
Baeyer-Villiger Reactions
In research by Brink et al. (2001), bis[3,5-bis(trifluoromethyl)phenyl] diselenide, a derivative of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol, was utilized as a catalyst in Baeyer-Villiger reactions with hydrogen peroxide. This highlights its role in the efficient oxidation of carbonyl compounds (Brink et al., 2001).
Applications in Polymer Materials
Meier et al. (2003) discussed the use of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol in the creation of nonsymmetric palladium complexes, which were tested for their effectiveness in propene/CO copolymerization, leading to the development of polyketone materials of ultrahigh molecular weight (Meier et al., 2003).
Photoluminescence and Electroluminescence in OLEDs
Xu et al. (2013) synthesized iridium complexes using trifluoromethyl-substituted 2-phenylpyridine, a compound related to 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol. These complexes were used in organic light-emitting diodes (OLEDs) and demonstrated potential applications due to their photoluminescence and electrochemistry properties (Xu et al., 2013).
Antibacterial and Antifungal Activity
Vora and Vyas (2019) synthesized new triazolopyrimidines from a derivative of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol, evaluating them for antibacterial and antifungal activity. Their research contributes to the development of potential pharmaceutical agents (Vora & Vyas, 2019).
Spectroelectrochemical Properties in Phthalocyanine Compounds
Kamiloğlu et al. (2018) explored the synthesis and spectroelectrochemical properties of phthalocyanine compounds derived from 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol. This research aids in understanding the applications of these compounds in electrochemical technologies (Kamiloğlu et al., 2018).
Efficient Synthesis of Key Chiral Intermediates
Shimizu, Sugiyama, and Fujisawa (1996) demonstrated the use of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol in the lipase-mediated kinetic resolution of esters, paving the way for efficient synthesis of chiral intermediates essential in various chemical processes (Shimizu, Sugiyama, & Fujisawa, 1996).
properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-9(2,18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPUBDXEFYRXMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347375 | |
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol | |
CAS RN |
67570-38-1 | |
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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